
5-Ethoxymethyluridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethoxymethyluridine is a thymidine analog, which means it is structurally similar to thymidine, a nucleoside component of DNA. This compound is known for its insertional activity towards replicated DNA, making it useful for labeling cells and tracking DNA synthesis .
Métodos De Preparación
The synthesis of 5-Ethoxymethyluridine involves several steps. One common method includes the reaction of uridine with ethyl chloroformate in the presence of a base, followed by the introduction of an ethoxymethyl group. The reaction conditions typically involve moderate temperatures and the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Industrial production methods may involve the use of biocatalysts to optimize yield and purity .
Análisis De Reacciones Químicas
5-Ethoxymethyluridine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the ethoxymethyl group is replaced by other nucleophiles under specific conditions.
Common reagents used in these reactions include bases like sodium hydroxide and acids like hydrochloric acid. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
5-Ethoxymethyluridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: It is employed in studies involving DNA replication and repair mechanisms.
Medicine: This compound is used in the development of antiviral and anticancer therapies due to its ability to interfere with DNA synthesis.
Industry: It is utilized in the production of diagnostic tools and research reagents
Mecanismo De Acción
5-Ethoxymethyluridine exerts its effects by incorporating into replicated DNA, thereby disrupting the normal DNA synthesis processThe molecular targets include DNA polymerases and other enzymes involved in DNA replication .
Comparación Con Compuestos Similares
5-Ethoxymethyluridine is similar to other thymidine analogs such as 5-methyluridine and 5-methoxymethyluridine. its unique ethoxymethyl group provides distinct properties, such as enhanced stability and specific insertional activity towards DNA. This makes it particularly useful for applications requiring precise DNA labeling and tracking .
Similar compounds include:
5-Methyluridine: A thymidine analog with a methyl group.
5-Methoxymethyluridine: A thymidine analog with a methoxymethyl group.
Propiedades
Fórmula molecular |
C12H18N2O7 |
|---|---|
Peso molecular |
302.28 g/mol |
Nombre IUPAC |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(ethoxymethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H18N2O7/c1-2-20-5-6-3-14(12(19)13-10(6)18)11-9(17)8(16)7(4-15)21-11/h3,7-9,11,15-17H,2,4-5H2,1H3,(H,13,18,19)/t7-,8-,9-,11-/m1/s1 |
Clave InChI |
YJEAZHXZOAYSSP-TURQNECASA-N |
SMILES isomérico |
CCOCC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
SMILES canónico |
CCOCC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




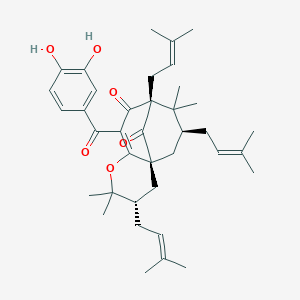
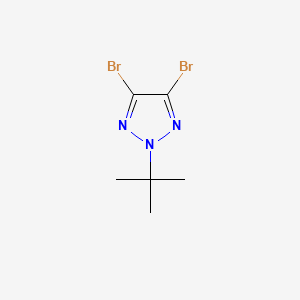

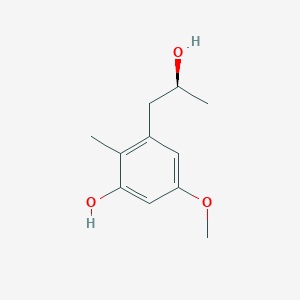
![trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B13905313.png)
![4-Chloro-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B13905315.png)
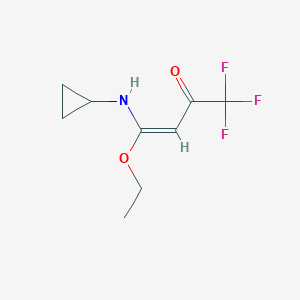
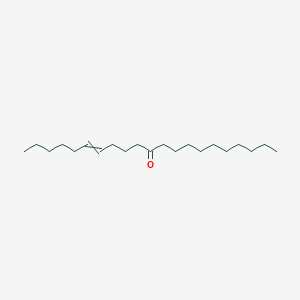
![Tert-butyl (6S)-6-hydroxy-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B13905336.png)
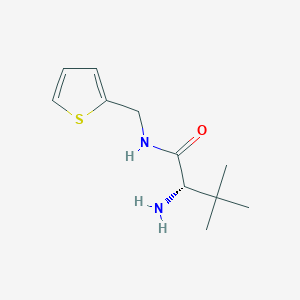
![2-[5-[(2,4-difluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl]-N-methylethanamine](/img/structure/B13905341.png)
![(3S,6R,7S,8S,12Z,15S,16E)-1,3,7,15-Tetrakis-{[tert-butyl(dimethyl)silyl]oxy}-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-YL)heptadeca-12,16-dien-5-one](/img/structure/B13905347.png)
